4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)-
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Overview
Description
4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)- typically involves multi-step organic reactions. Common starting materials include piperidine, chlorobenzene, and triphenylpropane derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: As a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinemethanol, 4-(4-fluorophenyl)-1-(3,3,3-triphenylpropyl)-
- 4-Piperidinemethanol, 4-(4-bromophenyl)-1-(3,3,3-triphenylpropyl)-
Uniqueness
The uniqueness of 4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to its fluorinated or brominated analogs.
Properties
CAS No. |
61532-46-5 |
---|---|
Molecular Formula |
C33H34ClNO |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C33H34ClNO/c34-31-18-16-27(17-19-31)32(26-36)20-23-35(24-21-32)25-22-33(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-19,36H,20-26H2 |
InChI Key |
ONWAYHSQWOFDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CO)C2=CC=C(C=C2)Cl)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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